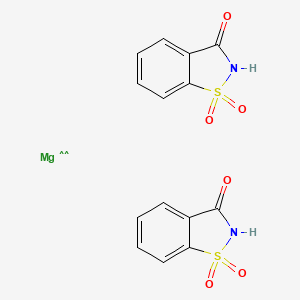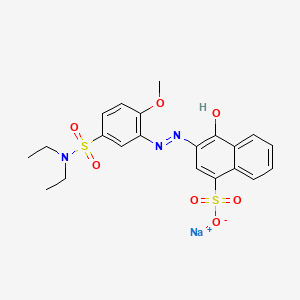
Sodium 3-((5-((diethylamino)sulphonyl)-2-methoxyphenyl)azo)-4-hydroxynaphthalene-1-sulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 3-((5-((diethylamino)sulphonyl)-2-methoxyphenyl)azo)-4-hydroxynaphthalene-1-sulphonate: is a complex organic compound known for its vibrant color and extensive use in various industries. This compound belongs to the class of azo dyes, which are characterized by the presence of one or more azo groups (-N=N-) linking aromatic rings. Azo dyes are widely used due to their stability and the variety of colors they can produce.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 3-((5-((diethylamino)sulphonyl)-2-methoxyphenyl)azo)-4-hydroxynaphthalene-1-sulphonate typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of an aromatic amine, such as 5-((diethylamino)sulphonyl)-2-methoxyaniline, using sodium nitrite and hydrochloric acid to form the diazonium salt. This intermediate is then coupled with 4-hydroxynaphthalene-1-sulphonic acid under alkaline conditions to form the azo dye.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pH, and reactant concentrations, to optimize the formation of the desired product while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and methoxy groups, leading to the formation of quinone derivatives.
Reduction: The azo group (-N=N-) can be reduced to form corresponding amines, which can further react to form various derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation or nitration, depending on the reaction conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc in acidic conditions are typically used.
Substitution: Electrophilic reagents like chlorine or nitric acid are used for halogenation and nitration, respectively.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry: The compound is used as a pH indicator due to its color change properties in different pH environments. It is also employed in the synthesis of other complex organic molecules.
Biology: In biological research, this compound is used as a staining agent for various cellular components, aiding in the visualization of cellular structures under a microscope.
Industry: In the textile industry, it is used as a dye for fabrics, providing vibrant and long-lasting colors. It is also used in the production of colored inks and paints.
Mechanism of Action
The compound exerts its effects primarily through its azo group (-N=N-), which can undergo reversible cis-trans isomerization under light exposure. This property is exploited in various applications, such as light-responsive materials and sensors. The molecular targets and pathways involved include interactions with cellular proteins and nucleic acids, leading to changes in their structure and function.
Comparison with Similar Compounds
- Sodium 4-((4-nitrophenyl)azo)benzenesulphonate
- Sodium 2-((4-aminophenyl)azo)benzenesulphonate
- Sodium 3-((4-methoxyphenyl)azo)benzenesulphonate
Comparison: Compared to these similar compounds, Sodium 3-((5-((diethylamino)sulphonyl)-2-methoxyphenyl)azo)-4-hydroxynaphthalene-1-sulphonate is unique due to the presence of both diethylamino and sulphonyl groups, which enhance its solubility and stability. Additionally, the methoxy group contributes to its distinct color properties, making it highly valuable in applications requiring specific color characteristics.
Properties
CAS No. |
85721-12-6 |
|---|---|
Molecular Formula |
C21H22N3NaO7S2 |
Molecular Weight |
515.5 g/mol |
IUPAC Name |
sodium;3-[[5-(diethylsulfamoyl)-2-methoxyphenyl]diazenyl]-4-hydroxynaphthalene-1-sulfonate |
InChI |
InChI=1S/C21H23N3O7S2.Na/c1-4-24(5-2)32(26,27)14-10-11-19(31-3)17(12-14)22-23-18-13-20(33(28,29)30)15-8-6-7-9-16(15)21(18)25;/h6-13,25H,4-5H2,1-3H3,(H,28,29,30);/q;+1/p-1 |
InChI Key |
FTJTTXCWVYOVRK-UHFFFAOYSA-M |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)N=NC2=C(C3=CC=CC=C3C(=C2)S(=O)(=O)[O-])O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



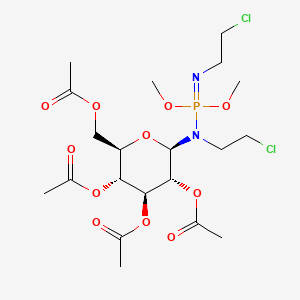
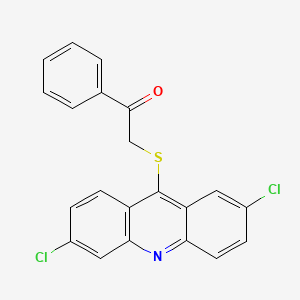


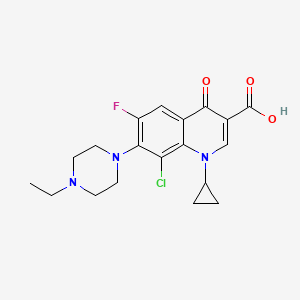
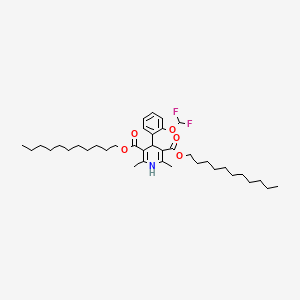
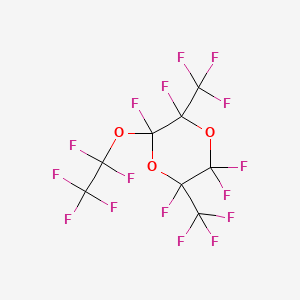
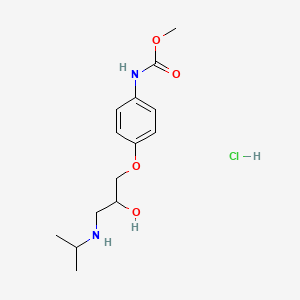



![(1S,2R,19R,22S,34S,37R,40R,52S)-22-amino-5,15-dichloro-48-[[(4-chlorophenyl)methyl-methylamino]methyl]-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46,48,50,62,65-henicosaene-52-carboxylic acid](/img/structure/B12699854.png)
